Bis(2,2,3,3,3-pentafluoropropyl)ether

Overview

Description

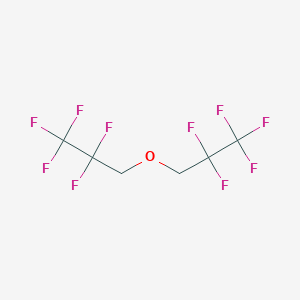

Bis(2,2,3,3,3-pentafluoropropyl)ether is a chemical compound with the molecular formula C6H4F10O and a molecular weight of 282.08 g/mol . It is characterized by its high fluorine content, which imparts unique physical and chemical properties. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,3,3,3-pentafluoropropyl)ether typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with a suitable etherifying agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ether bond. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Bis(2,2,3,3,3-pentafluoropropyl)ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carbonyl compounds.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated aldehydes or ketones, while reduction can produce fluorinated alcohols .

Scientific Research Applications

Bis(2,2,3,3,3-pentafluoropropyl)ether has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

Biology: The compound is employed in the study of fluorinated biomolecules and their interactions.

Medicine: Research into fluorinated drugs and their pharmacokinetics often involves this compound.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism by which Bis(2,2,3,3,3-pentafluoropropyl)ether exerts its effects is primarily through its interactions with other molecules. The high electronegativity of fluorine atoms in the compound leads to strong dipole-dipole interactions and hydrogen bonding with target molecules. This can influence the reactivity and stability of the compound in various chemical and biological systems .

Comparison with Similar Compounds

- Bis(2,2,3,3,3-pentafluoropropyl)carbonate

- Methyl 2,2,3,3,3-pentafluoropropyl ether

Comparison: Bis(2,2,3,3,3-pentafluoropropyl)ether is unique due to its specific ether linkage and high fluorine content, which imparts distinct physical and chemical properties compared to similar compounds. For instance, Bis(2,2,3,3,3-pentafluoropropyl)carbonate has a carbonate linkage, which affects its reactivity and applications. Methyl 2,2,3,3,3-pentafluoropropyl ether, on the other hand, has a different alkyl group, influencing its boiling point and solubility .

Biological Activity

Bis(2,2,3,3,3-pentafluoropropyl)ether is a fluorinated ether compound that has garnered interest in various fields due to its unique properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of two 2,2,3,3,3-pentafluoropropyl groups attached via an ether linkage. The high fluorine content imparts significant chemical stability and unique interactions with biological molecules.

The biological activity of this compound is primarily attributed to its interactions with biomolecules. The electronegativity of fluorine atoms allows for strong dipole-dipole interactions and hydrogen bonding with target proteins and enzymes. These interactions can modulate enzyme activity either as inhibitors or activators depending on the specific biological context.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

- Drug Development : The compound is investigated for its role in the design of fluorinated pharmaceuticals. Its unique structure may enhance the pharmacokinetics and bioavailability of drug candidates .

- Enzyme Interaction Studies : Studies have shown that fluorinated compounds can affect enzyme kinetics. This compound is used to explore these effects in various biochemical pathways.

Case Studies

Several studies have highlighted the biological implications of this compound:

- Fluorinated Drug Design : In a study focusing on the synthesis of new antiviral agents, this compound was utilized as a building block. The resulting compounds exhibited enhanced antiviral activity compared to their non-fluorinated counterparts due to increased lipophilicity and metabolic stability.

- Toxicological Assessments : Investigations into the toxicological profile of this compound indicate low acute toxicity in mammalian cell lines. However, chronic exposure studies are necessary to fully understand its long-term effects .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of Bis(2,2,3,3,3-pentafluoropropyl)ether, and what key spectral signatures should researchers expect?

- Methodology : Utilize multinuclear NMR (¹H, ¹³C, and ¹⁹F) to resolve structural features. For example, in analogous fluorinated phosphoramidates, ¹⁹F NMR reveals distinct CF₃ peaks at δ-75 ppm, while ¹H NMR identifies methylene protons adjacent to oxygen . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy, as demonstrated in fluorinated compounds where calculated and experimental values align within ±0.001 Da .

Q. What are the critical considerations for the safe storage and handling of this compound in laboratory settings?

- Methodology : Store at frozen temperatures (-20°C or below) in inert atmospheres to mitigate degradation . Use PPE (gloves, goggles) and ensure ventilation due to potential respiratory hazards, as observed in safety protocols for structurally related fluorinated ethers . Avoid exposure to ignition sources, as fluorinated ethers are often flammable .

Advanced Research Questions

Q. How can this compound be optimized as a blowing agent in polyurethane foam production to enhance thermal insulation properties?

- Methodology : Evaluate its compatibility with polyols and isocyanates by measuring foam density, cell structure (via SEM), and thermal conductivity (using guarded hot plate methods). Studies on similar fluorinated ethers (e.g., HFE-347mcf) show reduced thermal conductivity (≤20 mW/m·K) compared to HFC-245fa, with optimal performance at 5-10 wt% concentration . Adjust curing temperature and mixing speed to balance foam rigidity and expansion ratio.

Q. What advanced methodologies assess the environmental persistence and degradation pathways of this compound, particularly its atmospheric lifetime?

- Methodology : Measure OH radical reaction rate constants using smog chamber experiments to calculate atmospheric lifetimes. For fluorinated ethers, lifetimes range from 0.5–5 years, depending on substituent electronegativity . Combine GC-MS with ion mobility spectrometry to detect trace degradation products (e.g., trifluoroacetic acid) in environmental samples, as outlined in PFAS monitoring frameworks .

Q. In polymer chemistry, how does the incorporation of this compound into copolymer matrices influence hydrophobicity and thermal stability?

- Methodology : Synthesize block copolymers via free-radical polymerization and characterize using TGA (thermal stability) and contact angle measurements (hydrophobicity). Fluorinated methacrylate analogs (e.g., poly(2,2,3,3,3-pentafluoropropyl methacrylate)) exhibit water contact angles >110° and decomposition temperatures exceeding 250°C . Compare with non-fluorinated analogs to isolate the ether’s contribution.

Q. How do the electronic effects of the pentafluoropropyl group influence reactivity in organofluorine synthesis?

- Methodology : Investigate nucleophilic substitution reactions using ¹⁹F NMR to track fluorine displacement kinetics. In hypoxia markers like EF5, the electron-withdrawing pentafluoropropyl group enhances nitroimidazole reduction under low oxygen, increasing binding specificity to hypoxic cells . Conduct DFT calculations to map electron density distribution and predict reactive sites.

Q. Data Contradictions and Validation

- Spectral Discrepancies : While ¹⁹F NMR shifts for CF₃ groups are typically δ-75 ppm in phosphoramidates , variations may arise due to solvent polarity or hydrogen bonding. Validate using HRMS and cross-reference with X-ray crystallography where possible.

- Environmental Impact : Some studies suggest shorter atmospheric lifetimes for fluorinated ethers compared to legacy PFAS, but long-term ecotoxicity data remain sparse. Prioritize lifecycle assessments to reconcile lab-derived degradation rates with field observations .

Q. Tables for Key Properties

Properties

IUPAC Name |

1,1,1,2,2-pentafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F10O/c7-3(8,5(11,12)13)1-17-2-4(9,10)6(14,15)16/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYOKACDPBMEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001278232 | |

| Record name | Ether, bis(2,2,3,3,3-pentafluoropropyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691-22-1 | |

| Record name | Ether, bis(2,2,3,3,3-pentafluoropropyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1691-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, bis(2,2,3,3,3-pentafluoropropyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001278232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.